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Afatinib-d6 (dimaleate)

Cat. No.: B12424135
M. Wt: 724.1 g/mol
InChI Key: USNRYVNRPYXCSP-PELYZBGRSA-N
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Description

Overview of Afatinib (B358) and its Role as an ErbB Family Inhibitor in Preclinical Research

Afatinib is a potent and irreversible inhibitor of the ErbB family of receptors, which includes the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and ErbB4. nih.govmdpi.com By covalently binding to the kinase domains of these receptors, Afatinib effectively blocks the signaling pathways that drive tumor growth and proliferation. nih.govnih.gov Preclinical studies have demonstrated that Afatinib inhibits the tyrosine kinase activity of these receptors, leading to reduced autophosphorylation and transphosphorylation within ErbB dimers. nih.govnih.gov This action results in the inhibition of downstream signaling pathways such as Ras/ERK, PI3K/Akt, and STAT, ultimately inducing apoptosis and reducing cell proliferation in various cancer cell lines. nih.gov

The efficacy of Afatinib has been observed in preclinical models of non-small cell lung cancer (NSCLC), breast cancer, pancreatic cancer, and others. nih.gov It has shown activity against both wild-type EGFR and various activating mutations, including those less sensitive to first-generation tyrosine kinase inhibitors. wikipedia.org

Rationale for Deuteration in Pharmaceutical Science and Research

Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategic modification in medicinal chemistry. uniupo.itnih.gov This subtle change can significantly alter a drug's pharmacokinetic profile by improving its metabolic stability. nih.govunibestpharm.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. unibestpharm.com This can lead to a longer drug half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy. nih.govunibestpharm.comresearchgate.net

Applications of Stable Isotope Labeled Compounds in Metabolic Research

Stable isotope-labeled compounds, including deuterated molecules, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. nih.govnih.gov They allow researchers to trace the metabolic fate of a drug within a biological system with high precision. metsol.com By using techniques like mass spectrometry, scientists can differentiate between the parent drug and its metabolites, providing a clear picture of absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govnih.govacs.org This understanding is critical for optimizing drug candidates and ensuring their safety and efficacy. nih.govmetsol.com

Utility in Quantitative Bioanalysis and Mass Spectrometry

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled compounds are the gold standard for use as internal standards. scispace.comnih.gov An ideal internal standard co-elutes with the analyte of interest and has nearly identical chemical and physical properties. wuxiapptec.com This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer. scispace.comkcasbio.com The use of a stable isotope-labeled internal standard (SIL-IS) ensures the accuracy and reproducibility of the analytical method. nih.govkcasbio.com

Specific Research Utility of Afatinib-d6 (dimaleate) as an Internal Standard

Afatinib-d6 (dimaleate) is the deuterated analog of Afatinib dimaleate. Its primary application in research is as an internal standard for the quantitative determination of Afatinib in biological matrices using LC-MS/MS. Due to its structural similarity and the mass shift provided by the six deuterium atoms, Afatinib-d6 allows for precise and accurate quantification of Afatinib. The SIL-IS and the analyte exhibit similar behavior during sample extraction and ionization, which corrects for potential analytical variability and ensures the reliability of pharmacokinetic data. While structural analogues can be used as internal standards, SIL-IS like Afatinib-d6 are preferred as they provide better tracking of the analyte. scispace.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H33ClFN5O11 B12424135 Afatinib-d6 (dimaleate)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H33ClFN5O11

Molecular Weight

724.1 g/mol

IUPAC Name

(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;;

InChI Key

USNRYVNRPYXCSP-PELYZBGRSA-N

Isomeric SMILES

[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Afatinib D6 Dimaleate

Established Synthetic Pathways for Afatinib (B358) Precursors

The synthesis of Afatinib, and by extension its deuterated form, is a multi-step process that relies on the construction of the core quinazoline (B50416) scaffold followed by the introduction of key side chains. arkat-usa.org Various synthetic routes have been developed, often starting from commercially available materials. mdpi.comresearchgate.net

Key Reaction Sequences (e.g., nitro-reduction, amidation, salification)

Several key chemical transformations are consistently employed in the synthesis of Afatinib and its precursors. These include:

Nitro-reduction: A crucial step in many synthetic routes involves the reduction of a nitro group on the quinazoline ring to an amine. arkat-usa.orgscispace.comsyncsci.com This is often achieved using reagents like iron in acetic acid or catalytic hydrogenation. arkat-usa.org

Amidation: The formation of the amide bond, linking the butenoyl side chain to the 6-amino group of the quinazoline core, is a critical step. arkat-usa.orgscispace.comsyncsci.com This is typically accomplished by reacting the amine with a suitable acylating agent, such as (E)-4-(dimethylamino)but-2-enoyl chloride or a related activated carboxylic acid derivative. arkat-usa.org

Salification: The final step in the preparation of the drug substance is the formation of the dimaleate salt. syncsci.comgoogle.com This is achieved by treating the Afatinib free base with maleic acid in a suitable solvent like tetrahydrofuran. syncsci.comgoogle.com

One reported industrial-scale synthesis involves the nitration of p-hydroxybenzonitrile, followed by etherification, reduction of the nitro group, amidation, a second nitration, another reduction, and finally cyclization and amination to yield Afatinib. arkat-usa.org Another approach starts with 2-amino-4-chlorobenzoic acid, which undergoes cyclization, nitration, and chlorination to form a key quinazoline intermediate. mdpi.com

Starting Materials and Intermediate Compounds in Afatinib Synthesis

The synthesis of Afatinib can commence from various starting materials, leading to different intermediate compounds along the pathway.

Some common starting materials and the resulting key intermediates are outlined below:

Starting MaterialKey IntermediatesReference
4-[(3-chloro-4-fluorphenyl) amino]-6-nitro-7-fluoro quinazoline4-[(3-chloro-4-fluorophenyl) amino]-6-nitro-7-(S) -(tetrahydrofuran-3-yl) oxy] quinazoline, N-(3-chloro-4-fluorophenyl)-6-amino-7-[[(3S)-tetrahydro-3-furanyl] oxy]-4-quinazolinamine scispace.comsyncsci.com
2-amino-4-chlorobenzoic acidAFAT-002 (a quinazolinone), AFAT-003 (nitroquinazolinone), AFAT-004 (chlorinated quinazoline) mdpi.com
2-amino-4-fluorobenzoic acid2-amino-4-fluoro-5-iodobenzoic acid, 6-iodo-3,4-dihydroquinazolin-4-one, 4-chloro-6-iodoquinazoline researchgate.net
p-hydroxybenzonitrile4-hydroxy-3-nitrobenzonitrile, corresponding ether with (S)-tetrahydrofuran-3-ol, reduced amine arkat-usa.org

Deuteration Techniques and Reaction Mechanisms for Afatinib-d6 Synthesis

The synthesis of Afatinib-d6 specifically involves the introduction of deuterium (B1214612) atoms into the molecule. The most common approach is to incorporate a deuterated N,N-dimethylamino group. synzeal.com

Site-Specific Deuteration Approaches (e.g., N,N-dimethyl-d6)

The introduction of the N,N-dimethyl-d6 moiety is typically achieved late in the synthesis. This involves the amination of an appropriate precursor with deuterated dimethylamine (B145610), often in the form of [D6]dimethylamine hydrochloride. lookchem.com For instance, an intermediate containing a reactive group, such as a bromo-crotonyl moiety, can be reacted with [D6]dimethylamine to form the final deuterated product. arkat-usa.orglookchem.com

The synthesis of the deuterated reagent itself, such as [D6]dimethylamine, can be accomplished through various methods. One common strategy involves the use of deuterated methylating agents, like trideuteromethyl iodide (CD3I), in a nucleophilic substitution reaction with a suitable amine precursor.

Assessment of Isotopic Purity and Deuterium Enrichment

Ensuring high isotopic purity and enrichment is critical for the application of deuterated compounds as internal standards. rsc.orgnih.gov Several analytical techniques are employed for this purpose:

High-Resolution Mass Spectrometry (HR-MS): This is a primary method for determining isotopic purity. rsc.orgnih.gov By analyzing the mass-to-charge ratio of the compound, the relative abundance of the deuterated species compared to any remaining non-deuterated or partially deuterated analogues can be accurately measured. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the position of the deuterium atoms within the molecule and can also provide information on the isotopic enrichment. rsc.org The absence of proton signals at the expected positions and the presence of characteristic carbon-deuterium couplings in 13C NMR spectra confirm successful deuteration.

The combination of HR-MS and NMR provides a comprehensive assessment of both the isotopic enrichment and the structural integrity of the synthesized Afatinib-d6. rsc.org Commercially available Afatinib-d6 is often reported to have an isotopic purity of ≥99% for deuterated forms (d1-d6). caymanchem.com

Process Optimization for Deuteration Yield and Chemical Purity

Process optimization strategies often focus on:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the choice of solvents and reagents can significantly impact yield and purity. arkat-usa.orgscispace.com For example, in the amidation step, controlling the quality of the N,N-dimethylacetamide solvent to minimize the presence of acetic acid was found to be crucial to prevent the formation of an acetamide (B32628) impurity. syncsci.com

Purification Methods: Efficient purification techniques, such as crystallization and chromatography, are essential to remove impurities and isolate the desired product with high purity. researchgate.net

Impurity Profiling: A thorough understanding of potential impurities is necessary for developing control measures. scispace.com Techniques like HPLC and LC-MS are used to identify and quantify impurities throughout the manufacturing process. scispace.comsyncsci.com

Chemistry of Dimaleate Salt Formation and its Research Implications

The formation of a dimaleate salt of Afatinib, and by extension its deuterated analogue Afatinib-d6, is a critical step in its formulation as a therapeutic agent. This process involves the reaction of the basic Afatinib free base with two molar equivalents of maleic acid. chemicalbook.com The resulting salt, Afatinib dimaleale, exhibits distinct physicochemical properties compared to the free base, which have significant research implications for its development and use.

The Afatinib molecule possesses two basic centers, the dimethylamine group with a pKa of 8.2 and the quinazoline moiety with a pKa of 5.0. chemicalbook.com Maleic acid is a dicarboxylic acid with two pKa values (pKa1 = 1.9 and pKa2 = 6.3). nih.gov The interaction between the basic functional groups of Afatinib and the acidic groups of maleic acid leads to the formation of the dimaleate salt. This salt formation is a common strategy in pharmaceutical development to enhance the aqueous solubility and dissolution rate of poorly soluble active pharmaceutical ingredients (APIs). nih.gov

The conversion of an ionizable drug into a salt can significantly alter its properties, including chemical stability and pharmacokinetic profile. bjcardio.co.uk In the case of Afatinib, the dimaleate salt form is highly soluble in water and aqueous buffers with a pH range of 1 to 6. chemicalbook.com This enhanced solubility is a key attribute, as the free base form of Afatinib is strongly lipophilic. chemicalbook.com

Research Findings on Dimaleate Salts:

Research into dimaleate salts of various pharmaceutical compounds has provided insights into their structural and physicochemical characteristics. While specific studies on Afatinib-d6 dimaleate are limited in the public domain, the principles derived from other dimaleate salts are highly relevant.

For instance, studies on other drug candidates have shown that dimaleate salts can exist as a double-salt form, where both acidic protons of the two maleic acid molecules are transferred to the basic centers of the drug molecule. nih.govmdpi.com This complete protonation can have a profound impact on the crystal lattice and, consequently, on properties like solubility and stability. researchgate.net The formation of a dimaleate salt can lead to a more stable crystalline structure compared to other salt forms, which is crucial for the shelf-life and consistency of the final drug product. mdpi.com

The choice of the counter-ion in a salt can also influence the reactivity of the API. For example, the presence of maleic acid in the microenvironment of a drug product can alter the pH and potentially lead to degradation pathways not observed with the free base or other salt forms. nih.gov This was observed in the development of amlodipine, where the maleate (B1232345) salt led to the formation of an impurity via a Michael addition reaction. nih.gov Therefore, thorough investigation of potential degradation products is a critical aspect of research into dimaleate salt forms. syncsci.comsyncsci.com

The table below summarizes the key physicochemical properties of Afatinib and its dimaleate salt, highlighting the impact of salt formation.

PropertyAfatinib (Free Base)Afatinib DimaleateReference
Molecular Weight 485.9 g/mol 718.1 g/mol fda.gov
Lipophilicity (log P) 4.7 (Strongly lipophilic)pH-dependent chemicalbook.com
Aqueous Solubility LowHigh (> 50 mg/mL in pH 1-6) chemicalbook.com
pKa (Basic Centers) Dimethylamine: 8.2, Quinazoline: 5.0Not Applicable chemicalbook.com

Implications for Research:

The formation of the dimaleate salt of Afatinib-d6 has several important research implications:

Bioavailability Studies: The enhanced solubility of the dimaleate salt is expected to improve the oral bioavailability of the drug. bjcardio.co.uk Research in this area would focus on comparing the pharmacokinetic profiles of the free base and the dimaleate salt to quantify this improvement.

Solid-State Characterization: The crystalline structure of Afatinib-d6 dimaleate is a key area of research. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR (ssNMR) are employed to characterize the salt's solid form, identify potential polymorphs, and assess its stability. nih.govmdpi.comsyncsci.com Understanding the solid-state properties is crucial for ensuring consistent manufacturing and product performance.

Formulation Development: The high solubility and potential for improved stability make the dimaleate salt an attractive candidate for various dosage forms. nih.gov Research focuses on developing robust formulations that maintain the stability of the salt and ensure its optimal release and absorption in the body.

Impurity Profiling: As with any salt form, a thorough investigation of potential impurities and degradation products is essential. syncsci.comsyncsci.com Research in this area involves developing and validating analytical methods to detect and quantify any impurities that may form during manufacturing or storage. syncsci.comsyncsci.com

Advanced Analytical Characterization Techniques for Afatinib D6 Dimaleate in Research

Spectroscopic Methods for Structural Elucidation of Deuterated Moieties

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for verifying the site and extent of deuterium (B1214612) incorporation.

¹H NMR: In the ¹H NMR spectrum of Afatinib-d6, the signal corresponding to the N,N-dimethylamino protons, which appears as a singlet at approximately 2.83 ppm in the non-deuterated Afatinib (B358), is expected to be absent or significantly diminished. syncsci.comgoogle.com The disappearance of this peak provides strong evidence for the successful deuteration at the intended positions. Other proton signals of the molecule should remain consistent with the structure of Afatinib. For instance, characteristic signals for the butenamide moiety and the aromatic regions are expected to be present. syncsci.comgoogle.comsyncsci.com

¹³C NMR: The ¹³C NMR spectrum of Afatinib-d6 would show a characteristic shift for the carbon atoms directly bonded to deuterium. The signals for the deuterated methyl carbons (N(CD₃)₂) will exhibit a multiplet pattern due to C-D coupling and will be shifted upfield compared to the corresponding signals in non-deuterated Afatinib. The carbon signals of the rest of the molecule should align with those reported for Afatinib, which include peaks around 32.31, 42.11, 56.84, 66.51, 71.91, 78.93, 107.22, 108.57, 116.30, 116.59, 116.74, 118.58, 118.83, 122.71, 122.80, 123.93, 127.22, 131.59, 132.22, 133.35, 136.31, 136.35, 147.41, 151.80, 153.47, 153.60, 155.02, 156.99, 162.34, and 166.92 ppm. syncsci.com

²H NMR: Deuterium (²H) NMR spectroscopy directly detects the deuterium nuclei. A single resonance in the ²H NMR spectrum would confirm the presence of deuterium and its chemical environment, providing definitive proof of isotopic labeling.

A certificate of analysis for a sample of Afatinib-d6 confirmed that the NMR data conforms to the expected structure. lgcstandards.com

Mass spectrometry is a critical technique for confirming the molecular weight of Afatinib-d6 (dimaleate) and assessing its isotopic purity.

Molecular Weight Confirmation: The molecular weight of Afatinib-d6 is 491.98 g/mol for the free base, which is 6 mass units higher than that of the unlabeled Afatinib (485.9 g/mol ). medchemexpress.comdaicelpharmastandards.com The dimaleate salt has a molecular weight of 724.13 g/mol . cdnisotopes.com High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the elemental composition.

Isotopic Purity: MS analysis is used to determine the isotopic enrichment of the labeled compound. A certificate of analysis for one batch of Afatinib-d6 showed an isotopic purity of over 99.9%, with the d6 species being the most abundant. lgcstandards.com Another source specifies a purity of ≥99% for deuterated forms (d1-d6). caymanchem.com The mass spectrum will show a distribution of isotopologues (d0 to d6), with the d6 ion being the most intense. The relative intensities of these peaks allow for the calculation of the percentage of deuterium incorporation. In a UPLC-MS/MS method, the transition of the parent ion to a fragment ion for Afatinib-d6 was observed at m/z 492.0 → 371.2. researchgate.net

Table 1: Mass Spectrometry Parameters for Afatinib and Afatinib-d6

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule. The substitution of hydrogen with deuterium results in a change in the vibrational frequencies of the C-D bonds compared to C-H bonds.

Raman Spectroscopy: Raman spectroscopy can also be used to observe the C-D vibrational modes, which are often weak in the IR spectrum. This technique can provide complementary information for a complete vibrational analysis.

Chromatographic Methodologies for Purity and Impurity Profiling

Chromatographic techniques are essential for determining the chemical purity of Afatinib-d6 (dimaleate) and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds.

Purity Assessment: HPLC coupled with UV or diode array detection (DAD) is commonly used to assess the purity of Afatinib-d6 (dimaleate). A certificate of analysis for one lot of Afatinib-d6 reported an HPLC purity of 93.68% at 260 nm. lgcstandards.com Another source indicates a purity of 95% by HPLC for Afatinib-d6 dimaleate. For the unlabeled Afatinib Dimaleate, HPLC purity of 99.85% and 99.90% has been reported. syncsci.com

Impurity Profiling: HPLC methods can be developed to separate Afatinib-d6 from potential process-related impurities and degradation products. syncsci.comsyncsci.com A study on Afatinib Dimaleate identified four major impurities using HPLC, which were in the range of 0.08-0.30%. syncsci.com

Table 2: Representative HPLC Method Parameters for Afatinib Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle size columns to provide higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.

High-Resolution Separation: UPLC is particularly useful for separating complex mixtures and for the sensitive detection of impurities. UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the quantification of Afatinib and its deuterated internal standard in biological samples. researchgate.netnih.gov

Method Parameters: A validated UPLC-MS/MS method for the simultaneous analysis of Afatinib and other tyrosine kinase inhibitors used an Acquity UPLC® BEH C18 column (2.1 × 50 mm, 1.7 μm). researchgate.netnih.gov The mobile phase consisted of a gradient of 10 mM ammonium (B1175870) formate (B1220265) (pH 4.5) and acetonitrile (B52724) at a flow rate of 0.400 mL/minute. researchgate.netnih.gov This method demonstrated good linearity, precision, and accuracy for the quantification of Afatinib. researchgate.netnih.gov

Table 3: UPLC Method Details for Afatinib Analysis

Supercritical Fluid Chromatography (SFC) in Deuterated Compound Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of deuterated compounds, offering several advantages over traditional liquid chromatography (LC) methods. nih.govamericanpharmaceuticalreview.com SFC primarily uses supercritical carbon dioxide as the main mobile phase, which is non-protic and thus minimizes the potential for hydrogen-deuterium back-exchange—a phenomenon that can compromise the accuracy of analyses involving deuterated standards. acs.org This is particularly beneficial when analyzing compounds like Afatinib-d6.

The use of deuterated modifiers, such as deuterated methanol (B129727) (CD3OD), in SFC can further streamline the analytical process. nih.govnih.gov This approach facilitates multicomponent isolation with minimal protic residues, allowing for immediate nuclear magnetic resonance (NMR) analysis without the need for tedious drying processes that could lead to analyte degradation. nih.gov SFC is recognized for its high separation efficiency and speed, often achieved by operating at higher flow rates than HPLC due to the low viscosity of the supercritical CO2 mobile phase. americanpharmaceuticalreview.comresearchgate.net This leads to faster sample throughput and method development.

The versatility of SFC allows for a wide range of analyses, from normal-phase to reversed-phase-like chromatography, by adjusting the co-solvents and additives. americanpharmaceuticalreview.com For the analysis of deuterated compounds, this flexibility enables the optimization of separation from their non-deuterated counterparts and other matrix components.

Quantitative Bioanalytical Method Development Leveraging Deuteration

The use of deuterated compounds as internal standards is a cornerstone of modern quantitative bioanalysis, particularly in conjunction with mass spectrometry. scispace.comkcasbio.com Afatinib-d6 is specifically designed for this purpose in the quantification of afatinib in biological matrices. caymanchem.comcaymanchem.com The near-identical physicochemical properties of a deuterated internal standard to the analyte ensure that it behaves similarly during sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response. scispace.comkcasbio.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drugs like afatinib in biological fluids, owing to its high sensitivity, selectivity, and specificity. nih.govresearchgate.net The development of a robust LC-MS/MS method for afatinib analysis invariably involves the use of a stable isotope-labeled internal standard, such as Afatinib-d6. researchgate.netnih.gov

Several studies have detailed the development of LC-MS/MS methods for afatinib quantification in human plasma. neliti.comsciencescholar.usnih.gov These methods typically involve protein precipitation for sample clean-up, followed by chromatographic separation on a C18 column and detection by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. neliti.comsciencescholar.usresearchgate.net

The MRM transitions for afatinib and Afatinib-d6 are selected to ensure specific and sensitive detection. For instance, a common transition for afatinib is m/z 486.2 → m/z 371.4, while for Afatinib-d6, the transition is m/z 492.2 → m/z 371.3. researchgate.netresearchgate.net The use of a deuterated internal standard with a mass shift of +6 amu helps to prevent cross-talk between the analyte and internal standard channels. researchgate.net

Table 1: Exemplary LC-MS/MS Method Parameters for Afatinib Analysis
ParameterConditionReference
Chromatographic ColumnWater X Bridge C18, 2.1x100 mm sciencescholar.us
Mobile PhaseAcetonitrile and 0.2% Ammonia in water (70:30 v/v) sciencescholar.us
Flow Rate0.250 mL/min sciencescholar.us
Ionization ModePositive Electrospray Ionization (ESI+) researchgate.net
MRM Transition (Afatinib)m/z 486.36 → 370.90 sciencescholar.us
MRM Transition (Internal Standard - Cabozantinib*)m/z 381.45 → 304.93 sciencescholar.us
MRM Transition (Afatinib-d6)m/z 492.0 → 371.2 researchgate.net

*Note: While Afatinib-d6 is the ideal internal standard, some studies have utilized other compounds like Cabozantinib. sciencescholar.us

The validation of bioanalytical assays is a critical step to ensure the reliability and reproducibility of the data. When using a deuterated analog like Afatinib-d6 as an internal standard, the validation process follows established guidelines from regulatory agencies such as the FDA and EMA. nih.govjapsonline.com The key validation parameters include linearity, accuracy, precision, selectivity, stability, and matrix effect. researchgate.netnih.gov

The use of a stable isotope-labeled internal standard is intended to compensate for the variability of the analytical process. scispace.com However, it is crucial to demonstrate that the deuterated standard itself does not introduce any analytical issues. For instance, the purity of the deuterated standard must be high to avoid interference from any unlabeled analyte. tandfonline.com

Validation studies for afatinib assays using deuterated internal standards have consistently demonstrated excellent performance. sciencescholar.us Linearity is typically established over a wide concentration range, with correlation coefficients (r²) greater than 0.99. sciencescholar.usresearchgate.net Accuracy and precision are assessed at multiple quality control (QC) levels, including the lower limit of quantification (LLOQ), low, medium, and high concentrations. researchgate.netnih.gov

Table 2: Typical Bioanalytical Method Validation Results for Afatinib using a Deuterated Internal Standard
Validation ParameterTypical Acceptance CriteriaReported Findings for Afatinib AssaysReference
Linearity (r²)≥ 0.99≥ 0.9994 sciencescholar.usresearchgate.net
Intra-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)0.3% to 2.5% sciencescholar.usresearchgate.net
Inter-day Precision (%CV)≤ 15% (≤ 20% at LLOQ)0.4% to 3.9% sciencescholar.usresearchgate.net
Intra-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)96.55% to 105.45% sciencescholar.usresearchgate.net
Inter-day Accuracy (%Bias)Within ±15% (±20% at LLOQ)95.26% to 110.6% sciencescholar.usresearchgate.net
StabilityAnalyte stable under various storage conditionsStable in long-term, bench-top, and post-operative stability studies sciencescholar.us

The stability of Afatinib-d6 as an internal standard is also a critical consideration. It should be stable throughout the sample collection, processing, and storage procedures to ensure accurate quantification. researchgate.net

Preclinical Pharmacokinetic and Metabolic Research Utilizing Afatinib D6 Dimaleate

In Vitro Metabolic Stability and Enzyme Kinetic Studies

In vitro studies are fundamental for predicting a drug's metabolic clearance and its potential for drug-drug interactions. These assays, using components of the liver—the primary site of drug metabolism—are crucial for early-stage drug assessment. Afatinib-d6 (dimaleate) serves as an essential internal standard in the analytical methods underpinning these assays, ensuring accurate quantification.

The stability of a compound when incubated with liver microsomes or hepatocytes is a key indicator of its metabolic rate. Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes, while hepatocytes contain both Phase I and Phase II enzymes and necessary cofactors, offering a more complete picture of metabolic activity. if-pan.krakow.plaltex.org

For afatinib (B358), studies using human liver microsomes and hepatocytes have shown that it has a low turnover, indicating high metabolic stability. nih.govd-nb.info In these assays, a known concentration of afatinib is incubated with the liver preparation, and samples are taken at various time points. The reaction is stopped, and the concentration of the remaining parent drug is measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). if-pan.krakow.pl Afatinib-d6 is added to the samples as an internal standard before analysis to account for any variability in sample processing and instrument response, thereby ensuring the accuracy of the stability measurements. fda.govresearchgate.net

Table 1: Representative Data from an In Vitro Metabolic Stability Assay

Time Point (minutes)Afatinib Concentration (µM)Percent Parent Compound Remaining
01.00100%
50.9898%
150.9595%
300.9191%
600.8585%
Note: This table contains illustrative data based on findings that afatinib has high metabolic stability. Afatinib-d6 is used as an internal standard for the LC-MS/MS quantification at each time point.

The primary "metabolites" of afatinib identified are not products of enzymatic conversion but rather covalent adducts formed with proteins, such as albumin. nih.govfda.govfda.gov This occurs through a non-enzymatic chemical reaction known as a Michael addition. nih.gov In studies designed to identify which enzymes, if any, contribute to afatinib's metabolism, Afatinib-d6 is used to accurately quantify the disappearance of the parent drug, helping to confirm that CYP-mediated pathways are indeed negligible. fda.gov

Deuterium-labeled compounds like Afatinib-d6 are invaluable tools for metabolic fate studies. medchemexpress.com The six deuterium (B1214612) atoms on the molecule give it a higher mass than the unlabeled drug. This mass difference is easily detected by a mass spectrometer, allowing researchers to distinguish the drug from its potential metabolites and endogenous background molecules.

The use of a deuterated standard can help overcome analytical challenges and confirm metabolic pathways. While radiolabeling with isotopes like 14C is also common, stable isotope labeling with deuterium offers an alternative without the complexities of handling radioactivity. fda.gov Furthermore, the substitution of hydrogen with deuterium can sometimes alter the rate of metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect. szabo-scandic.com Studying this effect can provide insights into the specific bonds broken during metabolic reactions. For afatinib, where enzymatic metabolism is minimal, the primary utility of Afatinib-d6 in this context is as a stable, non-radioactive tracer and a robust internal standard for quantifying afatinib and its non-enzymatically formed adducts. fda.govszabo-scandic.com

In Vivo Pharmacokinetic Characterization in Preclinical Animal Models

Following in vitro assessment, the pharmacokinetic properties of a drug are examined in living organisms. These studies in preclinical animal models are essential for understanding how a drug is absorbed, distributed throughout the body, and ultimately eliminated.

Pharmacokinetic studies of afatinib have been conducted in several animal species, including mice, rats, and minipigs. nih.govfda.gov Following oral administration, afatinib reaches maximum plasma concentrations in approximately 2 to 5 hours. nih.govchemicalbook.com However, its absolute bioavailability has been shown to be variable in preclinical models. nih.gov

Once absorbed, afatinib is widely distributed into tissues. nih.gov Studies using radiolabeled afatinib showed that radioactivity was detectable in most tissues for an extended period. nih.gov The volume of distribution is high, and the drug exhibits significant plasma protein binding (over 92%) in all animal species tested. nih.govtga.gov.au In all these in vivo studies, blood samples are drawn over time and analyzed by LC-MS/MS to determine the drug concentration. The use of Afatinib-d6 as an internal standard is critical for generating the reliable concentration-time data needed to calculate key pharmacokinetic parameters. researchgate.netresearchgate.net

Table 2: Selected Preclinical Pharmacokinetic Parameters of Afatinib

SpeciesMean Terminal Half-Life (t½)Mean Clearance (CL)Plasma Protein Binding
Rat4.6 ± 0.97 h researchgate.net480 ± 80 mL/h/kg researchgate.net>92% nih.gov
MouseNot specifiedNot specified>92% nih.gov
MinipigNot specifiedNot specified>92% nih.gov
Note: This table presents data for the parent drug, afatinib. Afatinib-d6 is the analytical standard used for the quantification of afatinib in plasma to derive these parameters.

Understanding how a drug is excreted from the body is crucial. For afatinib, the major route of elimination in all preclinical species tested is via the feces. fda.gov Studies using 14C-radiolabeled afatinib in rats showed that the majority of the administered dose was recovered in the feces, primarily as the unchanged parent drug. fda.gov This indicates that biliary excretion of the unchanged drug is the main elimination pathway, with very little renal involvement. d-nb.infofda.gov

To quantify the amount of afatinib in fecal and urine samples, robust analytical methods are required. These methods rely on Afatinib-d6 as an internal standard to ensure that the measurements are accurate and precise, allowing for a definitive mass balance assessment and confirmation of the primary elimination routes. fda.gov

Pharmacokinetic Modeling and Simulation for Preclinical Data

Physiologically based pharmacokinetic (PBPK) modeling is a mechanistic approach used to simulate the concentration-time profile of a drug within a patient cohort. amegroups.org This is achieved by integrating the drug's physicochemical and in vitro kinetic properties with the physiological characteristics of the cohort. amegroups.org In the context of afatinib, PBPK models have been developed and validated using data from trials with healthy volunteers. amegroups.org These models are instrumental in predicting the impact of various factors, such as age, gender, ethnicity, and co-administration of other drugs, on the in vivo clearance of afatinib. amegroups.org

The development of these PBPK profiles for afatinib involves determining its in vitro intrinsic clearance through methods like substrate depletion. amegroups.org The Simcyp simulator is a tool that has been utilized for these simulations. amegroups.org Such models have successfully predicted that while gender and renal function have no significant effect on afatinib exposure, older age is associated with an increase in exposure. amegroups.org Specifically, the mean area under the curve (AUC) for afatinib was observed to be 20.5% higher in a geriatric population (65–90 years old). amegroups.org

Furthermore, PBPK models have been employed to predict the quality of positron emission tomography (PET) images using radiolabeled afatinib (¹⁸F-afatinib). nih.govnih.gov These models have shown the ability to predict tumor-to-lung contrast within a threefold range of observed PET image ratios. nih.govnih.gov They also provide insights into the whole-body distribution of the drug, indicating high tissue distribution for afatinib. nih.govnih.gov Deviations between predicted and observed tissue-to-blood ratios have led to new hypotheses, such as the role of active efflux transporters like P-glycoprotein (P-gp) in the brain, which might not be fully accounted for in current models. nih.gov

Below is an interactive table summarizing the impact of certain covariates on afatinib exposure as determined by PBPK modeling.

Identification and Structural Elucidation of Deuterated Metabolites

The use of deuterium-labeled compounds like Afatinib-d6 is crucial for precise quantification in biological samples, enhancing the accuracy of mass spectrometry and liquid chromatography in pharmacokinetic and metabolic research. veeprho.com

Advanced mass spectrometry techniques, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), are pivotal for the metabolite profiling of afatinib. researchgate.netnih.gov These methods allow for the simultaneous quantitative detection of afatinib and its metabolites in plasma samples. nih.gov For instance, a validated LC-MS/MS method has been developed for the simultaneous analysis of five epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKIs), including afatinib, and their metabolites in human plasma. nih.gov In such analyses, Afatinib-d6 is commonly used as an internal standard to ensure accuracy. nih.govresearchgate.net

Deuterium labeling, as seen in Afatinib-d6, is a powerful tool for tracing the metabolic transformations of a drug. medchemexpress.commedchemexpress.com The stable isotope label allows researchers to distinguish the drug and its metabolites from endogenous compounds in biological matrices. medchemexpress.com This is particularly useful in mass balance studies where the excretion pathways of the drug are investigated. researchgate.net For afatinib, such studies have shown that the majority of the administered dose is excreted in the feces (85.4%), primarily as the unchanged drug. researchgate.net This indicates that afatinib undergoes minimal metabolism. researchgate.netd-nb.info

The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to a slower rate of metabolism for deuterated compounds if the cleavage of this bond is the rate-limiting step in a metabolic pathway. nih.govresearchgate.net This property can be exploited to improve the pharmacokinetic profile of a drug by reducing the formation of toxic metabolites and increasing the exposure of the parent drug. nih.govresearchgate.net While oxidative metabolism by CYP enzymes is minor for afatinib, the use of deuterated analogs helps to confirm this and to precisely track the fate of the molecule in the body. researchgate.netnih.gov

Preclinical Drug-Drug Interaction Research (In Vitro and Animal Model Focus)

Preclinical research on drug-drug interactions involving afatinib has been conducted using both in vitro systems and animal models to assess its potential to act as a perpetrator or victim of such interactions.

In vitro studies using human hepatocytes and liver microsomes have consistently shown that afatinib has a low potential to inhibit or induce major cytochrome P450 (CYP) isoenzymes. nih.govd-nb.info These include CYP1A1/2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are the most relevant for drug metabolism in humans. nih.gov The minimal role of CYP enzymes in afatinib's metabolism suggests a low risk of drug-drug interactions with other therapies that are substrates, inhibitors, or inducers of these enzymes. researchgate.netnih.govdovepress.com Consequently, co-administration with medications that modulate CYP450 activity is unlikely to affect afatinib's pharmacokinetics, and smoking status has no significant effect on its exposure. dovepress.comsemanticscholar.org

The following table summarizes the in vitro inhibitory potential of afatinib on various CYP enzymes.

In contrast to its low interaction potential with CYP enzymes, afatinib has significant interactions with ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). europa.euuu.nlnih.gov In vitro studies have demonstrated that afatinib is a substrate for both P-gp and BCRP. europa.euuu.nlnih.gov This means that these transporters can actively efflux afatinib from cells, which can limit its oral availability and tissue penetration, including the brain. uu.nlnih.gov

Animal models, specifically knockout mice lacking these transporters, have provided further in vivo evidence of their role. uu.nlnih.gov In mice lacking both Abcg2 and Abcb1a/1b, the plasma exposure (AUC) of afatinib was increased 7-fold compared to wild-type mice. uu.nl The absence of Abcg2 alone resulted in a 4.2-fold increase, while the absence of Abcb1a/1b led to a 2.4-fold increase in plasma AUC. uu.nl These findings highlight the substantial impact of these transporters on the pharmacokinetics of afatinib. uu.nl

Afatinib is also an inhibitor of P-gp and BCRP. nih.govdovepress.comeuropa.eu In vitro, it has been shown to inhibit the transport of other P-gp substrates. nih.gov However, the clinical relevance of this inhibition is considered low, as the plasma concentrations of afatinib achieved at therapeutic doses are substantially below the concentrations needed to inhibit P-gp in vitro (Ki value of 3.4 μM). nih.govfda.gov Nevertheless, caution is advised when co-administering afatinib with potent inhibitors or inducers of P-gp. nih.govd-nb.info Strong P-gp inhibitors can increase afatinib exposure, while strong inducers can decrease it. dovepress.comfda.gov

The table below details the interaction of afatinib with key drug transporters.

Mechanistic and Cellular Research Applications of Afatinib D6 Dimaleate

Target Binding and Receptor Interaction Studies (In Vitro)

The in vitro characterization of afatinib's interaction with its targets provides fundamental insights into its mechanism of action. These studies typically involve purified enzymes or receptor domains to quantify the inhibitor's potency and describe the nature of the binding.

Kinase Inhibition Assays (IC₅₀ Determination) for ErbB Family Members

Afatinib (B358) demonstrates potent inhibitory activity against several members of the ErbB family. Kinase inhibition assays are employed to determine the half-maximal inhibitory concentration (IC₅₀), a measure of the drug's potency. Afatinib has been shown to be a potent inhibitor of both wild-type and certain mutated forms of the epidermal growth factor receptor (EGFR), as well as other ErbB family members like HER2 and HER4. tocris.com Notably, it retains significant activity against EGFR mutations that confer resistance to first-generation tyrosine kinase inhibitors. tocris.com

Interactive Data Table: In Vitro Kinase Inhibition of ErbB Family Members by Afatinib

Target IC₅₀ (nM) Reference
EGFR (wild-type) 0.5 tocris.com
EGFR (L858R mutant) 0.4 tocris.com
EGFR (L858R/T790M double mutant) 10 tocris.com
HER2 (ErbB2) 14 tocris.com
HER4 (ErbB4) 1 tocris.com

Covalent Binding Kinetics and Thermodynamics

Afatinib is classified as an irreversible inhibitor due to its ability to form a covalent bond with a specific cysteine residue within the ATP-binding site of its target kinases. acs.org This covalent interaction is a key feature that distinguishes it from reversible inhibitors. The kinetics of this covalent binding can be characterized by the inactivation rate constant (k_inact) and the initial binding affinity (K_I). A study analyzing the kinetics of irreversible inhibition of the ErbB family by afatinib provided the following values:

Interactive Data Table: Covalent Binding Kinetics of Afatinib

Target k_inact (s⁻¹) K_I (nM) k_inact/K_I (M⁻¹s⁻¹)
EGFR 0.0021 0.16 1.3 x 10⁷
HER2 0.0006 2.1 2.9 x 10⁵
HER4 0.0011 0.23 4.8 x 10⁶

(Data sourced from a study on the kinetic analysis of irreversible ErbB inhibitors) enzymlogic.com

Cellular Uptake and Efflux Mechanisms (In Vitro)

The efficacy of a drug is not only determined by its interaction with the target but also by its ability to reach and accumulate at the site of action within the cell. In vitro studies using various cell lines are crucial for elucidating the mechanisms governing the cellular uptake and efflux of afatinib.

Transporter-Mediated Cellular Permeation Studies

The cellular concentration of afatinib is significantly influenced by the activity of ATP-binding cassette (ABC) transporters, which function as efflux pumps. In vitro studies have identified afatinib as a substrate for both P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.gov The co-administration of inhibitors of these transporters can lead to increased intracellular accumulation of afatinib. Conversely, the presence of these transporters in cancer cells can contribute to reduced drug efficacy. Studies have also shown that afatinib itself can inhibit the function of these transporters, potentially affecting the disposition of other co-administered drugs. nih.gov In contrast, in vitro studies with transfected HEK293 cell lines have shown no significant transport of afatinib by organic anion-transporting polypeptides (OATP), organic anion transporters (OAT), or organic cation transporters (OCT). nih.gov

Intracellular Distribution and Accumulation in Cell Lines

The quantification of intracellular drug concentrations is essential for correlating target engagement with cellular effects. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive determination of intracellular afatinib concentrations. nih.gov One study using such a method determined the intracellular accumulation of afatinib in human brain microvascular endothelial cells (HBMECs), providing insights into its potential to cross the blood-brain barrier. nih.gov Another study in prostate cancer cells demonstrated that the expression of the nuclear receptor PXR led to a time-dependent increase in the intracellular concentration of afatinib, highlighting the role of cellular factors in drug accumulation. researchgate.net The high volume of distribution observed in pharmacokinetic studies also suggests significant tissue distribution. drugbank.com

Pathway Modulation and Signaling Cascade Analysis (In Vitro Cell Lines)

By inhibiting ErbB family receptors, afatinib blocks their downstream signaling pathways, which are critical for cancer cell proliferation, survival, and invasion. In vitro studies in various cancer cell lines have been instrumental in mapping these effects.

Afatinib has been shown to effectively inhibit the phosphorylation of EGFR and HER2, as well as downstream signaling molecules such as Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) in various cancer cell lines, including those from gastric, bladder, and non-small cell lung cancers. iiarjournals.orgnih.govresearchgate.netnih.gov For instance, in T24 bladder cancer cells, afatinib treatment led to a significant decrease in the phosphorylation of Akt and ERK1/2. nih.gov Similarly, in HER2-amplified gastric cancer cells, afatinib demonstrated a stronger inhibition of the PI3K/Akt and MAPK signaling pathways compared to the reversible inhibitor lapatinib. iiarjournals.org

The activation of these downstream pathways, particularly PI3K/Akt and MAPK/ERK, has been implicated in resistance to afatinib. nih.gov In vitro models of acquired resistance to afatinib have shown that resistant cells often exhibit reactivation of these signaling cascades. nih.gov These findings have spurred research into combination therapies aimed at overcoming resistance by co-targeting these downstream pathways.

Phosphorylation Assays and Western Blot Analysis

Phosphorylation assays and Western blot analysis are fundamental techniques used to investigate the cellular effects of Afatinib-d6 (dimaleate) by observing the phosphorylation status of its target proteins and downstream signaling molecules. These methods provide direct evidence of the compound's inhibitory activity on the ErbB signaling cascade.

In research settings, cancer cell lines are treated with afatinib to determine its effect on protein expression and phosphorylation. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, Western blot analysis revealed that afatinib treatment dramatically decreased the phosphorylation level of AKT, a key downstream effector in the ErbB pathway, in a dose- and time-dependent manner. e-century.us Similarly, studies in non-small cell lung cancer (NSCLC) cells and BEAS-2B cells overexpressing HER2 showed that afatinib treatment inhibited the phosphorylation of HER2, EGFR, and AKT. targetmol.com

Researchers utilize these assays to confirm the mechanism of action and to explore further downstream consequences. For example, afatinib was found to inactivate the mTOR signaling pathway, evidenced by reduced phosphorylation of mTOR and its substrates p70S6K and 4EBP1. e-century.us Furthermore, afatinib treatment has been shown to trigger the cleavage of caspases (caspase-3, -8, -9) and PARP, indicating the induction of apoptosis, which is visualized through Western blotting. e-century.us In studies on gefitinib-resistant NSCLC cells, afatinib was shown to decrease the levels of store-operated Ca2+ entry (SOCE)-related proteins like ORAI1, STIM1, and SERCA2 through autophagic degradation, a finding substantiated by Western blot analysis. nih.gov

Table 1: Effect of Afatinib on Protein Phosphorylation and Expression in Cellular Assays

Cell Line Type Target Protein/Pathway Observed Effect Analytical Method Reference
Head and Neck Squamous Cell Carcinoma (HNSCC) p-AKT, p-mTOR, p-P70S6K, p-4EBP1 Decreased phosphorylation Western Blot e-century.us
HNSCC Cleaved Caspases (3, 8, 9), Cleaved PARP Increased levels Western Blot e-century.us
BEAS-2B (HER2-overexpressing) p-HER2, p-EGFR, p-AKT Inhibited phosphorylation Western Blot targetmol.com

Gene Expression Profiling in Response to Compound Exposure

Gene expression profiling provides a comprehensive view of the transcriptional changes that occur in cells following exposure to a compound like afatinib. This technique helps in identifying the genes and signaling pathways that are modulated by the drug, offering insights into its broader biological effects and mechanisms of resistance.

In the context of afatinib, gene expression profiling has been used to understand the genetic signatures associated with sensitivity and resistance. For example, studies have aimed to identify genes that may confer resistance to afatinib in NSCLC. nih.gov By analyzing genomic signatures in public databases and developing afatinib-resistant cell lines, researchers can pinpoint specific genes whose expression levels change. One such study identified BIRC5 (survivin) as a potential drug resistance gene in NSCLC through bioinformatic analyses and validation via Western blot in acquired resistant cells. nih.gov

Furthermore, gene expression analysis can reveal the upregulation of compensatory or bypass signaling pathways. In HNSCC cells, afatinib treatment was found to significantly elevate the expression of Activating Transcription Factor 4 (ATF4). e-century.us This upregulation was linked to the inhibition of the AKT-mTOR pathway, demonstrating how a targeted inhibitor can induce broader transcriptional responses that influence cellular fate. e-century.us In multiple myeloma research, gene expression profiling is highlighted as a crucial tool for risk stratification, suggesting its utility in predicting patient response to targeted therapies based on the genetic makeup of cancer cells. frontiersin.org These studies underscore the power of gene expression profiling to elucidate the complex cellular responses to afatinib exposure.

Table 2: Genes and Pathways Modulated by Afatinib Exposure

Cancer Type Gene/Pathway Change in Expression Implication Reference
Non-Small Cell Lung Cancer (NSCLC) BIRC5 Upregulated in resistant cells Potential drug resistance marker nih.gov
Head and Neck Squamous Cell Carcinoma (HNSCC) ATF4 Significantly elevated Promotes AKT-mTOR inhibition e-century.us
Head and Neck Squamous Cell Carcinoma (HNSCC) REDD1 Upregulated Induces autophagy nih.gov

Applications in Proteomics and Metabolomics Research Leveraging Deuteration

The use of deuterated compounds, such as Afatinib-d6 (dimaleate), is particularly valuable in the fields of proteomics and metabolomics. medchemexpress.com These "-omics" disciplines aim to comprehensively identify and quantify the entire set of proteins (proteome) and metabolites (metabolome) within a biological system. nih.govmpg.de The accuracy of these large-scale analyses relies heavily on precise quantification, where stable isotope-labeled internal standards play a critical role.

In proteomics and metabolomics studies investigating the effects of afatinib, Afatinib-d6 serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis. caymanchem.com Because it is chemically identical to afatinib but has a higher mass due to the deuterium (B1214612) atoms, it co-elutes with the unlabeled drug during chromatography but is distinguishable by the mass spectrometer. caymanchem.com This allows for the precise and accurate quantification of afatinib concentrations in complex biological matrices like cell lysates, plasma, or tissue homogenates.

This accurate measurement is vital for establishing a clear link between the drug's concentration and the observed changes in the proteome and metabolome. frontiersin.org For example, an integrated proteomics and metabolomics study in lung adenocarcinoma tissue could identify alterations in metabolic pathways like glutaminolysis or polyamine biosynthesis. nih.gov By using Afatinib-d6 to accurately measure the concentration of afatinib in treated samples, researchers can confidently correlate these metabolic shifts with the drug's presence and mechanism of action. This integrated approach provides a systems-level understanding of the drug's impact, revealing not only direct target inhibition but also broader downstream effects on cellular metabolism and protein expression networks. plos.org

Chemical Stability, Degradation Pathways, and Impurity Profiling of Afatinib D6 Dimaleate

Forced Degradation Studies (Chemical Stability)

Forced degradation, or stress testing, is essential for identifying the potential degradation products of a drug substance, which helps in developing stable formulations and analytical methods. Studies on Afatinib (B358), the non-deuterated counterpart of Afatinib-d6, have revealed its susceptibility to degradation under various stress conditions, including hydrolysis, oxidation, and photolysis. nih.govresearchgate.net It is presumed that Afatinib-d6 follows similar degradation pathways.

Hydrolytic Degradation Pathways (Acidic, Basic)

Afatinib has been found to be unstable under both acidic and basic hydrolytic conditions. nih.govjoac.info

Acidic Conditions: When subjected to acidic conditions (e.g., 2N HCl), Afatinib undergoes degradation, leading to the formation of specific degradation products. joac.info One study identified two primary degradants under acid hydrolysis. joac.info A key degradation pathway involves the hydrolysis of the butenamide side chain.

Basic Conditions: The compound is particularly labile in alkaline environments (e.g., 0.5N NaOH), showing significant degradation. researchgate.netscispace.com Under basic conditions, multiple degradation products are formed. scispace.com One notable impurity, (S,E)-4-(Dimethylamino)-N-(4-oxo-7-((tetrahydrofuran-3-yl)oxy)-3,4-dihydroquinazolin-6-yl)but-2-enamide hydrochloride, has been identified as a marker for the hydrolytic degradation of afatinib under basic conditions. The formation of this and other impurities highlights the instability of the molecule to base-catalyzed hydrolysis. scispace.com

Stress ConditionReagentObservationReference
Acid Hydrolysis2N HClFormation of two major degradation products. joac.info
Base Hydrolysis0.5N NaOHSignificant degradation with the formation of multiple impurities. researchgate.netscispace.com

Oxidative Degradation Mechanisms

Oxidative stress testing, typically using hydrogen peroxide, has demonstrated the susceptibility of Afatinib to oxidation. joac.infosyncsci.com

When treated with 5% hydrogen peroxide at an elevated temperature (70 °C), several unknown degradation peaks were observed, indicating that the molecule is prone to oxidative degradation. syncsci.com One of the major impurities formed under oxidative stress has been identified as Afatinib N-Oxide. medchemexpress.commedchemexpress.eu This suggests that the nitrogen atoms in the molecule, likely the dimethylamino group or the quinazoline (B50416) ring nitrogens, are susceptible to oxidation.

Stress ConditionReagentObservationReference
Oxidation5% H₂O₂Formation of several degradation products, including Afatinib N-Oxide. syncsci.commedchemexpress.commedchemexpress.eu

Photolytic and Thermal Degradation Pathways

The stability of Afatinib under photolytic and thermal stress has yielded some conflicting results in the literature.

Photolytic Degradation: One study reported that Afatinib is unstable under photolytic conditions when in a liquid state, with a degradation of 7.67%, while it was found to be stable in the solid state. researchgate.net Another study, however, indicated that the drug was inert under photolytic conditions. joac.info The discrepancy may be due to different experimental conditions.

Thermal Degradation: Generally, Afatinib is considered to be relatively stable under thermal stress. researchgate.netjoac.info However, some degradation can occur under harsh thermal conditions. researchgate.net

Stress ConditionStateObservationReference
PhotolyticLiquid7.67% degradation observed. researchgate.net
PhotolyticSolidStable. researchgate.net
PhotolyticNot SpecifiedInert. joac.info
ThermalSolid/LiquidGenerally stable, with some degradation under harsh conditions. researchgate.netjoac.info

Identification and Characterization of Deuterated Degradation Products

The identification of degradation products is a critical step in impurity profiling. For Afatinib and its deuterated analogue, advanced analytical techniques are employed.

Mass Spectrometric Techniques for Degradant Identification

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like quadrupole time-of-flight (Q-TOF), is a powerful tool for the separation and identification of degradation products. nih.govresearchgate.net

In studies on Afatinib, LC-Q-TOF/MS/MS has been used to characterize a total of 11 unknown degradation products. nih.gov The structures of major degradation products have been further confirmed using preparative HPLC for isolation, followed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov For Afatinib-d6, which is often used as an internal standard in bioanalytical methods, LC-MS/MS is used to monitor specific precursor-to-product ion transitions. researchgate.netresearchgate.net The transition for Afatinib is typically m/z 486.2 → m/z 371.4, while for Afatinib-d6, the transition is m/z 492.2 → m/z 371.3. researchgate.netresearchgate.netresearchgate.net This specific monitoring allows for accurate quantification even in the presence of metabolites and potential degradation products.

TechniqueApplicationFindingsReference
LC-Q-TOF/MS/MSCharacterization of degradation products of Afatinib.Identified 11 unknown degradation products. nih.gov
Preparative HPLC & NMRStructure confirmation of major degradation products.Elucidated the exact structures of isolated degradants. nih.gov
LC-MS/MS (MRM)Quantification of Afatinib and Afatinib-d6.Established specific ion transitions for accurate measurement. researchgate.netresearchgate.netresearchgate.net

Role of Isotopic Labeling in Degradation Pathway Elucidation

Isotopic labeling, specifically the introduction of deuterium (B1214612) atoms to create Afatinib-d6, plays a crucial role in analytical chemistry, particularly in metabolic and degradation studies. medchemexpress.com While direct forced degradation studies on Afatinib-d6 are not extensively published, its primary use as an internal standard in quantitative bioanalysis provides insight into its role. researchgate.net

The six deuterium atoms in Afatinib-d6 result in a mass shift of +6 atomic mass units compared to the non-deuterated Afatinib. pharmaffiliates.com This mass difference is fundamental for its use in the isotope dilution mass spectrometry method. When analyzing complex biological matrices, the deuterated standard co-elutes with the analyte (Afatinib) but is distinguished by its higher mass in the mass spectrometer. researchgate.net This allows for the precise quantification of Afatinib, as it compensates for any loss of analyte during sample preparation and analysis.

In the context of degradation pathway elucidation, if Afatinib-d6 were subjected to the same stress conditions as Afatinib, its degradation products would also retain the deuterium labels (unless the degradation occurs at the labeled positions). This would result in a series of deuterated degradants with a +6 mass shift compared to the corresponding non-deuterated degradants. This property would be invaluable in tracking the fragmentation and transformation of the molecule, helping to confirm the proposed degradation pathways and to distinguish between drug-related degradants and matrix-related interferences in complex samples.

Impurity Profiling and Control Strategies for Research Materials

The control of impurities in pharmaceutical substances is a regulatory requirement and crucial for ensuring the safety and quality of the drug. nih.gov Impurity profiling involves the identification, characterization, and quantification of impurities present in a drug substance. scispace.com

During the synthesis of Afatinib, and by extension Afatinib-d6 (dimaleate), several impurities can arise from the starting materials, intermediates, and reaction byproducts. A robust and optimized synthetic process is key to controlling the levels of these impurities. syncsci.comsyncsci.comsyncsci.com The synthesis of Afatinib dimaleate typically involves a three-stage process of nitro-reduction, amidation, and salification. scispace.comsyncsci.comsyncsci.com

One study identified a new process impurity during the development of an improved synthesis for Afatinib dimaleate, along with other known impurities. scispace.comsyncsci.com These impurities were observed in laboratory batches in the range of 0.08% to 0.30%. nih.govsyncsci.com

Table 1: Process-Related Impurities of Afatinib

Impurity NameChemical NameType
Acetamide (B32628) Impurity(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6- yl) acetamideProcess Impurity scispace.comsyncsci.com
Intermediate-1N4-(3-chloro-4-fluorophenyl)-7- [[(3S)-tetrahydro-3-furanyl] oxy]-4,6-quinazolinediamineProcess and Degradation Impurity scispace.comsyncsci.com
Hydroxy Impurity1-(4-((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5- Hydroxypyrrolidin-2-oneProcess and Degradation Impurity scispace.comsyncsci.com
Afatinib N-OxideNot explicitly defined in the search resultsProcess and Degradation Impurity scispace.comsyncsci.com

This table is based on impurities identified in Afatinib dimaleate, which are expected to be relevant for Afatinib-d6 (dimaleate).

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that can form under various stress conditions such as hydrolysis, oxidation, and photolysis. researchgate.netnih.gov

Studies on Afatinib dimaleate have shown that it is susceptible to degradation under certain conditions. One investigation found the drug to be labile in alkaline and photolytic (liquid state) conditions, while it remained stable under acidic, peroxide, photolytic (solid state), and thermal conditions. researchgate.net Another study reported instability under hydrolytic (acid, base, and neutral), oxidative, thermal, and photolytic conditions. nih.gov These studies led to the characterization of several degradation products. researchgate.netnih.gov

Furthermore, it has been noted that Afatinib can degrade to form dimethylamine (B145610) (DMA), which can be a precursor to the formation of N-nitrosodimethylamine (NDMA), a potential genotoxic impurity, in the presence of nitrites. acs.org

Table 2: Degradation-Related Impurities of Afatinib

Impurity TypeConditions Leading to FormationNumber of Products Identified
Hydrolytic DegradationAcidic, basic, and neutral conditions11 (in one study) nih.gov
Oxidative DegradationPeroxide, Fenton's reagent, ferric chlorideStable in one study researchgate.net, unstable in another nih.gov
Photolytic DegradationLiquid state photolysisSignificant degradation researchgate.net
Thermal DegradationElevated temperaturesStable in one study researchgate.net, unstable in another nih.gov
Radical InitiatorAIBN at 40°CSignificant degradation researchgate.net

This table summarizes findings from forced degradation studies on Afatinib dimaleate.

The definitive identification and control of impurities require their isolation and characterization. Modern analytical techniques are pivotal in this process.

High-performance liquid chromatography (HPLC) is a primary tool for the detection, separation, and quantification of impurities in Afatinib dimaleate. nih.govscispace.comsyncsci.com The development of sensitive and specific HPLC methods is crucial for monitoring the impurity profile. scispace.comsyncsci.com

For structural elucidation, a combination of spectroscopic techniques is employed:

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are used to determine the molecular weights of impurities and to obtain initial structural information based on fragmentation patterns. scispace.comsyncsci.comresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed structural information, allowing for the definitive confirmation of the impurity's structure. scispace.comsyncsci.comresearchgate.netnih.gov

Infrared (IR) Spectroscopy can also be used to identify functional groups present in the impurity. scispace.comsyncsci.com

In many cases, the isolation of impurities from the bulk drug substance is necessary for their complete characterization. Preparative HPLC is a common technique used to isolate sufficient quantities of major degradation products for spectroscopic analysis. researchgate.netnih.gov

Furthermore, the synthesis of suspected impurities is often undertaken to confirm their proposed structures. scispace.comsyncsci.com By comparing the spectroscopic data of the synthesized compound with that of the impurity found in the drug substance, an unambiguous identification can be made. scispace.comsyncsci.com

Advanced Research Methodologies and Techniques Utilizing Afatinib D6 Dimaleate

Quantitative Bioanalysis as an Internal Standard in LC-MS/MS

The use of Afatinib-d6 as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of its application in pharmaceutical research. caymanchem.comanjiechem.comcaymanchem.com This technique is essential for the accurate quantification of Afatinib (B358) in various biological matrices. researchgate.netnih.govnih.gov

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte—in this case, Afatinib-d6—to a sample. fiveable.meup.ac.zawikipedia.org This "isotope spike" serves as an internal standard. osti.gov The fundamental principle of IDMS is that the isotopically labeled standard behaves almost identically to the unlabeled analyte throughout the sample preparation and analysis process. up.ac.za

The process involves several key steps:

Spiking: A precise amount of the deuterated internal standard (Afatinib-d6) is added to the biological sample containing the analyte (Afatinib). osti.gov

Equilibration: The sample is thoroughly mixed to ensure that the standard and the analyte are homogeneously distributed.

Analysis: The sample is then analyzed using mass spectrometry, which separates ions based on their mass-to-charge ratio. fiveable.me

Quantification: By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be accurately determined. clearsynth.com This ratio corrects for variations in sample handling, instrument response, and matrix effects. fiveable.me

Advantages of Deuterated Analogs in Quantitative Analysis

The use of deuterated analogs like Afatinib-d6 as internal standards in quantitative analysis offers several significant advantages: clearsynth.com

Similar Physicochemical Properties: Deuterated standards have nearly identical chemical and physical properties to their non-deuterated counterparts. scioninstruments.com This ensures they behave similarly during extraction, chromatography, and ionization, leading to more accurate and precise measurements. texilajournal.com

Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of an analyte, a phenomenon known as the matrix effect. clearsynth.comscioninstruments.com Since the deuterated internal standard is affected by the matrix in the same way as the analyte, it effectively compensates for these variations. clearsynth.com

Improved Accuracy and Precision: By correcting for variability in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative results. clearsynth.comtexilajournal.com

Co-elution with Analyte: In liquid chromatography, the deuterated standard co-elutes with the analyte, meaning they exit the chromatography column at the same time. texilajournal.com This is crucial for effective correction of any variations that occur during the chromatographic run.

Distinct Mass-to-Charge Ratio: Despite their similarities, the deuterated standard has a different mass-to-charge ratio from the analyte, allowing them to be distinguished by the mass spectrometer. scioninstruments.com

Method Development and Validation for Biological Matrices in Preclinical Studies

Developing and validating a robust bioanalytical method is a critical step in preclinical studies to ensure reliable data. The use of Afatinib-d6 as an internal standard is integral to this process. researchgate.netnih.govnih.gov

Method Development: The development of an LC-MS/MS method for Afatinib quantification typically involves optimizing several parameters:

Sample Preparation: Techniques like protein precipitation or liquid-liquid extraction are used to remove interfering substances from the biological matrix (e.g., plasma, tissue homogenates). nih.govsciencescholar.us For instance, protein precipitation with acetonitrile (B52724) is a common and straightforward method. sciencescholar.us Salting-out assisted liquid-liquid extraction (SALLE) has also been successfully employed. nih.govresearchgate.net

Chromatographic Separation: A suitable liquid chromatography column and mobile phase are selected to achieve good separation of Afatinib from other components in the sample. researchgate.netsciencescholar.us Gradient elution is often used to optimize the separation. nih.govnih.gov

Mass Spectrometry Conditions: The mass spectrometer is tuned to specifically detect and quantify both Afatinib and Afatinib-d6. This involves selecting the appropriate precursor and product ions for multiple reaction monitoring (MRM). researchgate.netsciencescholar.us For Afatinib, a common transition monitored is m/z 486.2 → m/z 371.4, while for Afatinib-d6, it is m/z 492.2 → m/z 371.3. researchgate.net

Method Validation: Once the method is developed, it must be rigorously validated to ensure it meets the standards of regulatory agencies. Key validation parameters include:

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the instrument response over a defined range. d-nb.info For Afatinib, linear calibration curves have been established in ranges such as 2–500 ng/mL. nih.govd-nb.info

Accuracy and Precision: The accuracy of the method refers to how close the measured values are to the true value, while precision measures the reproducibility of the results. d-nb.info Validated methods for Afatinib have shown intra- and inter-day precision with coefficients of variation (CV) typically below 15%. nih.govsciencescholar.us

Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Recovery: This parameter assesses the efficiency of the extraction process. sciencescholar.us

Matrix Effect: The influence of the biological matrix on the ionization of the analyte is evaluated to ensure it is adequately compensated for by the internal standard. nih.gov

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions is determined. sciencescholar.us

The following table summarizes typical validation parameters for an LC-MS/MS method for Afatinib in human plasma:

Validation ParameterTypical Acceptance CriteriaExample Finding for Afatinib
Linearity (r²) ≥ 0.99≥ 0.9994 sciencescholar.us
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 102 ng/mL nih.govd-nb.info
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)0.3 to 2.5% sciencescholar.us
Inter-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)0.4 to 3.9% sciencescholar.us
Accuracy 85-115% (80-120% at LLOQ)95.26 to 110.6% sciencescholar.us
Recovery Consistent and reproducible98.33 to 103.58% sciencescholar.us

Isotope Exchange Studies and Deuterium (B1214612) Tracing

Beyond its use as an internal standard, the deuterium atoms in Afatinib-d6 can be used as tracers to investigate metabolic processes and chemical stability.

Investigating Deuterium Exchange Rates in Biological Systems

Deuterium exchange studies involve monitoring the exchange of deuterium atoms on a molecule with hydrogen atoms from the surrounding environment, such as water in a biological system. clearsynth.com The rate of this exchange can provide insights into the molecule's conformation, dynamics, and interactions with its environment. While specific studies on Afatinib-d6 exchange rates were not found in the provided search results, the principle remains a valuable tool in pharmaceutical research. clearsynth.com Such studies can help to understand the stability of the deuterium label and ensure it does not exchange during the analytical process, which is a critical consideration for its use as an internal standard.

Tracing Metabolic and Degradation Pathways Using Deuterium Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of a drug in a biological system. clearsynth.comresearchgate.net By administering Afatinib-d6, researchers can track the compound and its metabolites through various pathways. The deuterium atoms act as a "tag" that can be detected by mass spectrometry. This allows for the identification of metabolites that retain the deuterium label, helping to elucidate the metabolic and degradation pathways of Afatinib. While specific studies detailing the use of Afatinib-d6 for tracing its metabolic pathways were not found in the provided search results, this remains a key potential application of the deuterated compound. The stable isotope label allows for the differentiation of drug-derived metabolites from endogenous molecules, providing a clearer picture of the drug's biotransformation. medchemexpress.com

Pharmacodynamic Biomarker Research (Preclinical/In Vitro Focus)

Pharmacodynamic (PD) biomarker research is fundamental to understanding the mechanism of action of therapeutic agents and for predicting their clinical efficacy. For Afatinib, an irreversible ErbB family blocker, preclinical and in vitro research has focused on identifying and validating biomarkers that signify the drug's engagement with its targets and the subsequent downstream effects on cancer cell signaling pathways. These studies are crucial for establishing a quantitative link between drug exposure and its biological activity.

Development of Biomarker Assays in Research Models

The development of robust biomarker assays in preclinical research models, such as cancer cell lines, is a cornerstone of drug development. These assays are designed to quantify the biological effects of Afatinib on its intended molecular targets—primarily the epidermal growth factor receptor (EGFR), HER2, and HER4. nih.gov By irreversibly binding to these receptors, Afatinib inhibits their tyrosine kinase activity, blocking downstream signaling essential for cell growth and survival. nih.govnih.gov

In vitro research has extensively used various cancer cell lines to characterize Afatinib's activity. A primary method involves Western blot analysis to measure the phosphorylation status of key proteins in the ErbB signaling cascade. dovepress.com For instance, studies have shown that Afatinib significantly inhibits the epidermal growth factor (EGF)-induced phosphorylation of EGFR and its downstream effectors, including Akt and ERK. dovepress.commdpi.com This demonstrates direct target engagement and downstream pathway modulation.

Cell viability and proliferation assays, such as the Cell Counting Kit-8 (CCK8) or MTS assay, are routinely employed to determine the concentration of Afatinib required to inhibit the growth of cancer cells by 50% (IC50 or GI50). dovepress.comfrontiersin.org These assays have been applied across a panel of cell lines with different genetic backgrounds, including those with wild-type EGFR, activating EGFR mutations (e.g., L858R, exon 19 deletion), and acquired resistance mutations like T790M. mdpi.com The results from these assays help to establish the potency and selectivity of the compound. For example, in cytotoxicity assays, Afatinib was found to be approximately 100-fold more effective than the first-generation inhibitor Erlotinib in cell lines carrying mutations that confer resistance to Erlotinib. mdpi.com

Flow cytometry is another technique used to develop biomarker assays, specifically for analyzing the effects of Afatinib on the cell cycle. Research has demonstrated that Afatinib can induce cell cycle arrest, often at the S and G2/M phases, in nasopharyngeal carcinoma (NPC) cell lines. dovepress.com

Furthermore, researchers have developed assays to identify biomarkers of resistance. By exposing cancer cell lines like HCC827 to progressively higher concentrations of Afatinib in vitro, resistant lines (HCC827-AR) have been established. frontiersin.org Subsequent analysis of these resistant cells revealed potential resistance biomarkers, such as the overexpression of BIRC5. frontiersin.org

The table below summarizes the in vitro activity of Afatinib in various human cancer cell lines, illustrating the data generated from these biomarker assays.

Cell LineCancer TypeEGFR StatusAssay TypeEndpointFinding (IC50/GI50/EC50)
NCI-H1975 Non-Small Cell Lung CancerL858R/T790MCell ProliferationGI50< 100 nM mdpi.com
HCC827 Non-Small Cell Lung CancerExon 19 DeletionCell ViabilityIC50< 1 µM (sensitive) frontiersin.orgnih.gov
HCC827-AR Non-Small Cell Lung CancerExon 19 DeletionCell ViabilityIC50> 1-10 µM (resistant) frontiersin.orgnih.gov
Various NPC Lines Nasopharyngeal CarcinomaWild-Type (overexpressed)Cell ViabilityIC50~3–7 µM dovepress.com
NIH-3T3 FibroblastL858R/T790M MutantEGFR AutophosphorylationEC50~100-fold more effective than Erlotinib mdpi.com

This table is interactive. Users can sort columns to compare findings across different cell lines and assays.

Correlation with Exposure in Animal Models

Translating in vitro findings to in vivo systems is a critical step in preclinical research. Studies in animal models, typically tumor xenografts in mice, are used to establish a correlation between Afatinib exposure (pharmacokinetics, PK) and its biological effect on the tumor (pharmacodynamics, PD). This PK/PD relationship is vital for understanding the drug concentrations required to achieve a therapeutic effect.

In these models, human cancer cells are implanted into immunocompromised mice, and once tumors are established, the animals are treated with Afatinib. nih.gov Researchers measure tumor growth over time as a primary pharmacodynamic endpoint. Studies have shown that Afatinib administration leads to a reduction in tumor size in various xenograft models, including those with EGFR mutations or HER2 overexpression. nih.govmdpi.com

To correlate this anti-tumor activity with drug exposure, plasma concentrations of Afatinib are measured at different time points after administration. The pharmacodynamic effect on the tumor tissue itself is also assessed by collecting tumor samples from the animals at the end of the study. These samples are then analyzed using the same biomarker assays developed in vitro, such as Western blotting to measure the inhibition of EGFR phosphorylation. mdpi.com This allows for a direct comparison of the molecular effects observed in cell culture with those occurring within the tumor in a living organism.

For example, a study using a nasopharyngeal carcinoma xenograft model demonstrated that co-treatment with Afatinib and Gemcitabine more effectively inhibited tumor growth than either drug alone. dovepress.com Another key area of investigation is the development of acquired resistance. In one study, nude mice with subcutaneous NSCLC HCC827 tumors were treated with a range of Afatinib doses (from 5 to 100 mg/kg). nih.gov This long-term exposure led to the development of drug-resistant tumors. Analysis of the resistant tumor cells (sublines) revealed molecular changes, such as c-MET amplification, providing a direct link between drug exposure, the emergence of resistance, and specific biomarker changes in vivo. nih.gov

The table below presents a summary of findings from a representative preclinical in vivo study.

Animal ModelTumor ModelTreatmentExposure MetricPharmacodynamic EndpointKey Finding
Nude Mice NSCLC (HCC827) XenograftAfatinib (5-100 mg/kg)Dose-escalationDevelopment of ResistanceEstablished Afatinib-resistant sublines (IC50 > 1 µM) with c-MET amplification. nih.gov
Mice NPC XenograftAfatinib + GemcitabineNot SpecifiedTumor Growth InhibitionCombination treatment was more effective at inhibiting tumor growth than monotherapy. dovepress.com
Mice HNSCC (HN5) XenograftAfatinibNot SpecifiedTumor Growth InhibitionAfatinib was found to be a potent inhibitor of tumor growth. mdpi.com

This table is interactive. Users can sort columns to review different aspects of the in vivo studies.

Emerging Research Directions and Future Perspectives for Afatinib D6 Dimaleate

Novel Synthetic Approaches for Deuterated Quinazoline (B50416) Derivatives

The synthesis of deuterated compounds, particularly with the precision required for pharmaceutical applications, presents unique challenges. musechem.com The development of efficient and selective methods for introducing deuterium (B1214612) into specific molecular positions is a key area of research. For quinazoline derivatives like Afatinib-d6, this involves sophisticated synthetic strategies.

Recent advancements in organic synthesis have provided new tools for the creation of deuterated heterocyclic compounds. mdpi.com Transition metal-catalyzed reactions, for example, have emerged as a powerful method for the synthesis of quinazolines and their derivatives. mdpi.com These methods offer high efficiency and selectivity, which are crucial for producing isotopically pure compounds. Researchers are exploring various catalytic systems, including those based on copper, iron, and manganese, to facilitate the construction of the quinazoline core with deuterium incorporated at specific sites. mdpi.com

One notable approach involves the use of deuterated starting materials in multi-component reactions. mdpi.com For instance, a one-pot, three-component annulation reaction could utilize a deuterated benzaldehyde (B42025) or aniline (B41778) to introduce deuterium into the quinazoline scaffold. mdpi.com Another strategy is the direct hydrogen-isotope exchange on a pre-formed quinazoline ring, often facilitated by a catalyst. mdpi.com This method allows for the late-stage introduction of deuterium, which can be advantageous in a multi-step synthesis.

The table below summarizes some of the emerging synthetic methodologies that could be adapted for the synthesis of Afatinib-d6 and other deuterated quinazoline derivatives.

Synthetic StrategyDescriptionPotential Advantages
Transition Metal-Catalyzed Annulation Construction of the quinazoline ring from simpler, deuterated precursors using catalysts like copper, iron, or ruthenium. mdpi.commarquette.eduHigh efficiency, good to excellent yields, and tolerance of various functional groups. mdpi.com
One-Pot Multi-Component Reactions Combining multiple deuterated starting materials in a single reaction vessel to form the final product. mdpi.comTime and resource-efficient, reduces the number of purification steps.
Direct Hydrogen-Isotope Exchange Replacing specific hydrogen atoms with deuterium on a pre-existing quinazoline molecule, often using a catalyst and a deuterium source like D2O. mdpi.comAllows for late-stage deuteration, useful for complex molecules.
Use of Deuterated Reagents Employing deuterated versions of common chemical reagents, such as deuterated solvents or reducing agents. Can introduce deuterium at multiple sites simultaneously.

Integration with Systems Biology Approaches in Preclinical Models

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for evaluating the effects of deuterated compounds like Afatinib-d6. nih.gov By integrating data from genomics, proteomics, and metabolomics, researchers can gain a holistic view of how deuteration impacts cellular pathways and networks in preclinical models.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, is particularly valuable. tandfonline.com By comparing the metabolic profiles of cells or animals treated with afatinib (B358) versus Afatinib-d6, researchers can identify changes in metabolic pathways resulting from the kinetic isotope effect. This can reveal not only the intended slowing of metabolism at the deuterated site but also any unforeseen "metabolic switching," where the metabolic burden is shifted to other parts of the molecule. nih.gov

Proteomics , the study of the entire set of proteins expressed by a genome, can provide insights into how Afatinib-d6 affects protein expression and signaling cascades. tandfonline.com This is crucial for understanding the on-target and potential off-target effects of the deuterated drug. Techniques like mass spectrometry-based proteomics can quantify changes in protein levels and post-translational modifications in response to treatment. tandfonline.com

The integration of these "omics" technologies can help build comprehensive models of the drug's action and disposition, providing a deeper understanding than traditional pharmacokinetic studies alone. nih.govscispace.com

Advanced Computational Modeling and Simulation Techniques for Deuterated Compounds

Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. scidac.gov For deuterated compounds, these techniques offer the ability to predict and rationalize the effects of isotopic substitution on molecular properties and interactions.

Molecular dynamics (MD) simulations can be used to study the structural and dynamic effects of deuteration. uwo.camdpi.com While the substitution of hydrogen with deuterium is a subtle change, it can alter the vibrational frequencies of bonds and, consequently, non-covalent interactions. mdpi.comosti.gov MD simulations can help visualize how these changes might affect the binding of Afatinib-d6 to its target proteins, the ErbB family of receptor tyrosine kinases. uwo.camdpi.com

Quantum mechanics (QM) calculations can provide a more detailed understanding of the kinetic isotope effect. mdpi.com By modeling the reaction coordinates for metabolic transformations, QM methods can predict the extent to which deuteration will slow down the rate of drug metabolism by enzymes like cytochrome P450s. musechem.com

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is an experimental technique that can be powerfully combined with computational modeling. researchgate.netnih.govacs.org HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium from the solvent. ed.ac.uk This provides information about the protein's conformation and dynamics. researchgate.net When a ligand like Afatinib-d6 binds, it can protect certain regions of the protein from exchange, revealing the binding site. nih.gov This experimental data can then be used to guide and validate computational docking and molecular dynamics simulations, leading to more accurate models of the drug-target interaction. nih.govnih.gov

Computational TechniqueApplication for Deuterated Compounds
Molecular Dynamics (MD) Simulations Investigating the impact of deuteration on protein-ligand binding, conformational dynamics, and solvent interactions. uwo.camdpi.com
Quantum Mechanics (QM) Calculations Predicting the magnitude of the kinetic isotope effect on metabolic reactions. mdpi.com
Hybrid QM/MM Methods Combining the accuracy of QM for the reaction center with the efficiency of molecular mechanics for the surrounding protein environment.
Hydrogen-Deuterium Exchange (HDX) Guided Docking Using experimental HDX-MS data to guide and validate the computational prediction of drug binding poses. nih.govnih.gov

Applications in Early Drug Discovery and Development (Non-Clinical Focus)

The use of deuteration is no longer limited to improving existing drugs; it is now an integral part of the early drug discovery process. nih.gov Deuterated compounds like Afatinib-d6 serve as valuable tools in non-clinical research.

One key application is in pharmacokinetic (PK) studies . symeres.com Deuterium-labeled compounds are widely used as internal standards in mass spectrometry-based bioanalysis due to their similar chemical properties but distinct mass. This allows for accurate quantification of the parent drug in biological samples. Beyond this, studying the PK of a deuterated compound itself can provide early insights into its metabolic stability and potential for an improved dosing profile. nih.gov

Deuteration can also be used to probe reaction mechanisms and elucidate biosynthetic pathways . princeton.edu By strategically placing deuterium atoms, researchers can track the metabolic fate of a molecule and identify the sites most susceptible to enzymatic breakdown. This information is invaluable for designing new drug candidates with enhanced metabolic stability.

Furthermore, deuterated compounds can be used to improve the selectivity of a drug . unibestpharm.com In some cases, a drug's metabolites may have off-target activities that contribute to side effects. By blocking the formation of these metabolites through deuteration, it may be possible to create a more selective and safer drug. nih.gov

Overcoming Challenges in Deuterated Compound Research and Availability

Despite the significant potential of deuterated compounds, several challenges remain in their research and development.

A primary hurdle is the cost and complexity of synthesis . businessresearchinsights.comresolvemass.ca Introducing deuterium with high isotopic purity and at specific positions in a molecule can be a technically demanding and expensive process. musechem.com The availability of deuterated starting materials and reagents can also be limited. resolvemass.cabioscientia.de

Another challenge is the unpredictability of metabolic switching . nih.govmusechem.com While deuteration may block metabolism at one site, the metabolic enzymes may compensate by attacking another part of the molecule. musechem.com This can sometimes lead to the formation of new, unexpected metabolites, which must be carefully characterized.

Regulatory considerations also play a role. While the FDA has approved deuterated drugs, the pathway for their development and approval requires demonstrating a clear clinical advantage over their non-deuterated counterparts. musechem.combioscientia.de

Finally, the limited availability of commercial deuterated compounds for research purposes can hinder progress in the field. resolvemass.ca As the interest in deuterated drugs grows, there is an increasing need for reliable suppliers of a wide range of deuterated building blocks and reference standards.

Overcoming these challenges will require continued innovation in synthetic chemistry, analytical techniques, and computational modeling, as well as collaboration between academic researchers, pharmaceutical companies, and regulatory agencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.